4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone
Description
Significance of Phthalazinone Scaffolds in Contemporary Chemical Biology Research
The phthalazinone core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its synthetic versatility and broad range of pharmacological activities. ekb.egrsc.org This nitrogen-containing fused ring system is a key structural feature in numerous bioactive compounds. nih.gov Its ability to interact with various biological targets has made it a focal point in the development of novel therapeutic agents. rsc.orgelsevierpure.com
One of the most significant applications of the phthalazinone scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. jst.go.jpnih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. jst.go.jp The approved drug Olaparib, a potent PARP-1 and PARP-2 inhibitor, features the phthalazinone core, highlighting the scaffold's clinical importance. nih.govscispace.com Beyond oncology, phthalazinone derivatives have been investigated for a multitude of other pharmacological effects, including anti-inflammatory, antimicrobial, antihypertensive, and antidiabetic properties. ekb.egrsc.orgsci-hub.se The structural rigidity and synthetic tractability of the phthalazinone nucleus allow for systematic modifications, enabling researchers to fine-tune the pharmacological profiles of its derivatives. sci-hub.se
Overview of Benzyl-Substituted Phthalazinones in Drug Discovery Initiatives
Among the various classes of phthalazinone derivatives, those bearing a benzyl (B1604629) substitution at the 4-position have attracted considerable attention in drug discovery. The benzyl group provides a versatile point for structural modification, allowing for the exploration of structure-activity relationships (SAR) by altering the substitution pattern on the phenyl ring. nih.gov These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Research has demonstrated that 4-benzyl-1-(2H)-phthalazinone derivatives are promising candidates for several therapeutic targets. For instance, they have been extensively investigated as nonsteroidal androgen receptor (AR) antagonists for the treatment of prostate cancer. elsevierpure.comnih.gov In this context, the benzyl moiety plays a crucial role in the molecule's ability to bind to the AR ligand-binding domain and antagonize its function. nih.gov Additionally, various benzyl-substituted phthalazinones have been synthesized and evaluated for their potential as antitumor and antimicrobial agents. nih.gov The nature and position of substituents on the benzyl ring—such as halogens, alkyls, or other functional groups—are critical determinants of biological activity, a central theme in the medicinal chemistry of this compound class. nih.gov
Research Rationale for Investigating 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone
The specific investigation of this compound is rooted in the systematic exploration of the structure-activity relationships of 4-benzyl-phthalazinone derivatives as potent and selective modulators of biological targets, particularly the androgen receptor. nih.gov The rationale for introducing a 2,4-dichloro substitution pattern on the benzyl ring is based on established medicinal chemistry principles aimed at enhancing biological activity and drug-like properties.
Halogenation, especially with chlorine, is a common strategy to increase a compound's potency. The electronic and steric properties of chlorine atoms can influence binding affinity to a target protein. In the context of androgen receptor antagonists, studies on closely related analogs, such as 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone, have shown that di-substitution on the phenyl ring can lead to potent inhibition of cancer cell proliferation. nih.gov The ortho-substituents, in particular, were found to be important for high antagonistic activity. nih.gov
The investigation of the 2,4-dichloro isomer allows researchers to probe the specific steric and electronic requirements of the receptor's binding pocket. This substitution pattern alters the molecule's conformation and electronic distribution compared to other isomers (e.g., 2,6-dichloro or 4-chloro), which can lead to differential binding interactions and, consequently, variations in biological activity. Therefore, the synthesis and biological evaluation of this compound are driven by the goal of developing more effective AR antagonists by optimizing the substitution on the benzyl scaffold. elsevierpure.comnih.gov
Detailed Research Findings
While specific public domain data on the biological activity of this compound is limited, extensive research on its close analogs provides a strong framework for its expected profile. The primary focus of research on dichlorobenzyl-phthalazinones has been their potential as androgen receptor (AR) antagonists. nih.gov
A key study synthesized a series of 4-benzyl-1-(2H)-phthalazinone derivatives to evaluate their ability to inhibit the androgen receptor. Within this series, compounds with two ortho-substituents on the benzyl ring demonstrated significant potency. For example, the 2,6-dichloro analog potently inhibited the proliferation of the SC-3 androgen-dependent mouse mammary carcinoma cell line and showed a high binding affinity for the wild-type androgen receptor. nih.gov
| Compound Analog | Target Cell Line | IC₅₀ (μM) | AR-Binding Affinity (IC₅₀, μM) |
| 4-(2,6-dichlorobenzyl)-1(2H)-phthalazinone | SC-3 | 0.18 | 10.9 |
| Hydroxyflutamide (Reference Drug) | SC-3 | 0.17 | 1.1 |
This table presents data for a close analog, 4-(2,6-dichlorobenzyl)-1(2H)-phthalazinone, as reported in studies on androgen receptor antagonists. nih.gov The data is provided to illustrate the potential activity profile of the 2,4-dichloro substituted compound.
The research rationale suggests that the 2,4-dichloro substitution would be explored to understand if this specific substitution pattern could maintain or even improve upon the activity seen with the 2,6-dichloro analog, potentially by offering a different conformational presentation to the AR ligand-binding domain. Docking studies of the 2,6-dichloro analog indicated that the benzyl group is crucial for the compound's antagonistic activity. nih.gov It is hypothesized that the 2,4-dichloro benzyl group in the title compound would similarly occupy a hydrophobic pocket within the receptor, with the chlorine atoms contributing to favorable binding interactions.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-6-5-9(13(17)8-10)7-14-11-3-1-2-4-12(11)15(20)19-18-14/h1-6,8H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMWDTNIEOVGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229670 | |
| Record name | 4-[(2,4-Dichlorophenyl)methyl]-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320417-77-4 | |
| Record name | 4-[(2,4-Dichlorophenyl)methyl]-1(2H)-phthalazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320417-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,4-Dichlorophenyl)methyl]-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2,4 Dichlorobenzyl 1 2h Phthalazinone
Retrosynthetic Analysis and Strategic Disconnections for Phthalazinone Synthesis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone (I), the primary strategic disconnections focus on the formation of the heterocyclic ring.
The most logical disconnection is across the C4-N3 and N2-C1 bonds, which are formed during the final cyclization step. This approach, known as a functional group interconversion (FGI), points to a key precursor, 2-(2-(2,4-dichlorophenyl)acetyl)benzoic acid (II), and a nitrogen source, typically hydrazine (B178648) (III). longdom.org
A further disconnection of the intermediate (II) at the bond between the carbonyl carbon and the benzene (B151609) ring suggests a Friedel-Crafts acylation reaction. This breaks the molecule down into phthalic anhydride (B1165640) (IV) and (2,4-dichlorophenyl)acetic acid (V) or a derivative thereof. Alternatively, a disconnection at the benzyl (B1604629) C-C bond points towards 2-carboxybenzaldehyde (B143210) and a 2,4-dichlorobenzyl Grignard reagent, though the former pathway is more commonly reported for analogous structures. This analysis reveals a linear pathway starting from simple aromatic precursors.
Convergent and Linear Synthetic Pathways for this compound
Based on the retrosynthetic analysis, a common and effective method for synthesizing 4-substituted-1(2H)-phthalazinones is through a linear sequence involving the condensation of a 2-aroylbenzoic acid derivative with hydrazine. ekb.eg
The primary pathway to this compound begins with the synthesis of the key intermediate, 2-(2-(2,4-dichlorophenyl)acetyl)benzoic acid.
Formation of the Keto-Acid Intermediate: The synthesis typically starts with a Friedel-Crafts reaction. Phthalic anhydride is acylated with 1,3-dichlorobenzene (B1664543) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 2-(2,4-dichlorobenzoyl)benzoic acid. This intermediate is then subjected to a reduction reaction, for instance, a Clemmensen or Wolff-Kishner reduction, to convert the ketone group to a methylene (B1212753) group, affording 2-(2,4-dichlorobenzyl)benzoic acid. An alternative precursor mentioned for a similar synthesis is 2-(4-chlorophenyl-acetyl)benzoic Acid. hsppharma.com
Cyclization with Hydrazine: The pivotal step is the reaction of the 2-(2,4-dichlorobenzyl)benzoic acid intermediate with hydrazine hydrate (B1144303). This reaction proceeds via a condensation mechanism to form the stable six-membered heterocyclic phthalazinone ring.
The cyclization reaction to form the phthalazinone ring is typically robust and can be achieved under various conditions. The selection of solvent and temperature is crucial for reaction efficiency and yield.
| Parameter | Condition | Purpose/Comment | Reference |
| Reactants | 2-(2,4-dichlorobenzyl)benzoic acid, Hydrazine Hydrate | Core reactants for the heterocycle formation. | longdom.orgekb.eg |
| Solvent | Ethanol, Acetic Acid, Dioxane | Protic solvents are commonly used to facilitate the reaction. Acetic acid can also act as a catalyst. | longdom.orgresearchgate.net |
| Temperature | Reflux | Heating is required to overcome the activation energy for the condensation and dehydration steps. | nih.govsapub.org |
| Catalyst | Often not required (self-catalyzed) or mineral acids (e.g., HCl) | The reaction can proceed without an external catalyst, though acid catalysis can accelerate the process. | researchgate.net |
| Reaction Time | 3 - 16 hours | Duration depends on the specific reactants, solvent, and temperature used. | nih.govsapub.org |
This table is generated based on typical conditions reported for the synthesis of analogous phthalazinone compounds.
The formation of the this compound ring from 2-(2,4-dichlorobenzyl)benzoic acid and hydrazine proceeds through a well-established condensation mechanism:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carboxylic acid carbon of the benzoic acid derivative.
Intermediate Formation: This attack forms a tetrahedral intermediate, which then eliminates a molecule of water to form an acylhydrazide intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic phthalazinone ring system.
Optimization of Reaction Yields and Purity Profiles
Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
| Factor | Optimization Strategy | Expected Outcome | Reference |
| Temperature Control | Maintaining a stable reflux temperature. | Prevents decomposition of reactants/products and reduces side reactions. | nih.gov |
| Stoichiometry | Using a slight excess of hydrazine hydrate. | Ensures complete conversion of the keto-acid precursor. | sapub.org |
| Solvent Choice | Selecting a solvent in which the product has low solubility upon cooling. | Facilitates product isolation through precipitation/crystallization. | researchgate.net |
| Purification Method | Recrystallization from a suitable solvent (e.g., ethanol, dioxane). | Removes unreacted starting materials and soluble impurities, leading to a high-purity final product. | researchgate.netnih.gov |
| Monitoring | Thin-Layer Chromatography (TLC). | Allows for tracking the progress of the reaction to determine the optimal reaction time. | researchgate.net |
This table outlines general optimization strategies applicable to this class of reactions.
Modern Synthetic Approaches for Phthalazinone Core Functionalization
While the construction of the phthalazinone core is well-established, modern synthetic efforts often focus on the subsequent functionalization of the heterocyclic ring to generate diverse derivatives. The N-2 position of the phthalazinone ring is a common site for derivatization. ekb.egnih.govsemanticscholar.org
Starting from this compound, various substituents can be introduced at the N-2 position through alkylation or acylation reactions. nih.govsapub.org
| Reaction Type | Reagent | Conditions | Product Type | Reference |
| N-Alkylation | Ethyl chloroacetate (B1199739) | Anhydrous K₂CO₃, DMF | N-2 substituted ester derivative | nih.govsemanticscholar.org |
| N-Hydroxymethylation | Formaldehyde | Ethanol, Reflux | N-2 hydroxymethyl derivative | nih.govsemanticscholar.org |
| N-Chloromethylation | Thionyl chloride (from hydroxymethyl derivative) | Reflux | N-2 chloromethyl derivative | nih.govsemanticscholar.org |
| N-Acylation | Acetic anhydride | Reflux | N-2 acetyl derivative | researchgate.net |
This table illustrates common derivatization reactions performed on the phthalazinone core.
These derivatization strategies allow for the synthesis of a wide array of analogues from a common phthalazinone precursor, facilitating the exploration of structure-activity relationships in medicinal chemistry programs. osf.io
Multicomponent Reactions in the Synthesis of Phthalazinone Analogs
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering significant advantages in the creation of complex molecules from simple starting materials in a single step. nih.govresearchgate.net These reactions, where three or more reactants combine in a one-pot fashion, are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov In the context of medicinal chemistry, MCRs are particularly valuable for synthesizing analogs of bioactive scaffolds like phthalazinone, facilitating the exploration of structure-activity relationships. researchgate.net The synthesis of phthalazinone analogs often employs MCRs to build fused heterocyclic systems or introduce diverse substituents onto the core structure.
A notable example is the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. This reaction typically involves the condensation of phthalhydrazide (B32825), an aromatic aldehyde, and an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate. orientjchem.orgrsc.org The efficiency of this transformation has been demonstrated using various catalysts under different conditions, highlighting the versatility of the MCR approach. For instance, catalysts like sodium hydrogen carbonate (NaHCO3) have been used effectively under solvent-free conditions. orientjchem.org Other catalytic systems, including N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), and biocatalysts like Bovine Serum Albumin (BSA), have also proven successful. rsc.orgtandfonline.com
The general scheme for this three-component reaction involves an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. This is followed by a Michael-type addition of phthalhydrazide to the resulting electron-deficient alkene. The final step is an intramolecular cyclization and subsequent tautomerization to yield the stable fused heterocyclic product. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Phthalhydrazide | Aromatic Aldehydes | Malononitrile | NaHCO₃ | Solvent-free, heat | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative | High | orientjchem.org |
| Phthalhydrazide | Aromatic Aldehydes | Malononitrile | Bovine Serum Albumin (BSA) | Water | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative | 73-93% | tandfonline.com |
| Phthalhydrazide | Aromatic Aldehydes | Malononitrile | TBBDA / PBBS | Solvent-free, 80-100 °C | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative | Good to Excellent | rsc.org |
| Phthalhydrazide | Aromatic Aldehydes | Malononitrile | ZrO₂ nanoparticles | Solvent-free | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative | Not specified | dntb.gov.ua |
Another significant application of MCRs is the synthesis of pyran-linked phthalazinone-pyrazole hybrids. nih.govnih.gov A facile one-pot, three-component reaction has been developed using a substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene compound. nih.govresearchgate.net This strategy, often catalyzed by L-proline in ethanol, efficiently constructs complex hybrid molecules that merge three distinct heterocyclic or functional moieties. nih.govnih.gov The use of an organocatalyst like L-proline makes this an environmentally benign approach to generating novel phthalazinone analogs. nih.gov
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, represent another major class of MCRs with vast potential for creating phthalazinone analogs. mdpi.combeilstein-journals.org
Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.com By using a phthalazinone derivative bearing one of these functional groups (e.g., a carboxylic acid-functionalized phthalazinone), a diverse range of peptide-like structures can be appended to the phthalazinone core. beilstein-journals.org
Passerini Three-Component Reaction: This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com Similar to the Ugi reaction, incorporating a phthalazinone moiety into one of the starting components would allow for the direct functionalization of the heterocyclic system.
These isocyanide-based MCRs are particularly powerful for generating peptidomimetics, and their application could lead to novel phthalazinone analogs with unique structural features and potential biological activities. beilstein-journals.org The versatility of MCRs allows for the combination of various building blocks, leading to the creation of extensive chemical libraries for drug discovery and development. researchgate.net
| Compound Name |
|---|
| This compound |
| Phthalhydrazide |
| Malononitrile |
| Ethyl cyanoacetate |
| Sodium hydrogen carbonate |
| 1H-pyrazolo[1,2-b]phthalazine-5,10-dione |
| N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) |
| Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) |
| Bovine Serum Albumin |
| Zirconium oxide |
| 1H-pyrazole-5-carbaldehyde |
| L-proline |
| Ethanol |
| α-acyloxy carboxamide |
Preclinical Investigations into the Molecular and Cellular Activities of 4 2,4 Dichlorobenzyl 1 2h Phthalazinone
In Vitro Pharmacological Profiling and Target Engagement Studies
In vitro pharmacological studies are fundamental to characterizing the biological activity of a novel chemical entity. These assays determine a compound's interaction with specific biological targets, its influence on enzymatic processes, and its effects on cellular signaling pathways.
Receptor Binding Affinity and Selectivity Assays
Receptor binding assays are employed to measure the affinity of a compound for a specific receptor. These experiments are crucial for identifying primary targets and understanding potential off-target effects. A comprehensive review of published scientific literature and preclinical data reveals no specific receptor binding affinity or selectivity profiles for 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone. While studies have been conducted on other 4-benzyl-1(2H)-phthalazinone derivatives, which have identified the androgen receptor as a primary target for some isomers, specific binding constants (e.g., Ki, Kd, or IC50 values) for the 2,4-dichloro substituted variant are not available in the public domain.
Interactive Data Table: Receptor Binding Affinity (No publicly available data for this compound)
| Receptor Target | Binding Affinity (IC50/Ki) | Assay Type | Reference |
|---|---|---|---|
| No data available |
Enzyme Inhibition and Activation Kinetics
Enzyme assays are performed to determine if a compound can modulate the activity of an enzyme, either by inhibiting or activating it. Kinetic studies further elucidate the mechanism of this interaction (e.g., competitive, non-competitive). Despite the prevalence of phthalazinone derivatives as enzyme inhibitors (such as PARP or Aurora kinase inhibitors), there is no specific published data detailing the effects of this compound on any specific enzyme. Therefore, its enzyme inhibition or activation profile, including key kinetic parameters like IC50 or EC50 values, remains uncharacterized in the scientific literature.
Cellular Pathway Modulation and Reporter Gene Assays
Cellular assays, including reporter gene assays, are critical for understanding how a compound affects signaling pathways within a cell. These studies can confirm the mechanism of action suggested by binding and enzyme assays. Literature searches did not yield any studies that have investigated the effect of this compound on cellular pathways or have utilized reporter gene assays to confirm its activity on a specific signaling cascade. Consequently, its capacity to modulate pathways such as those regulated by nuclear receptors or kinases has not been documented.
High-Throughput Screening Methodologies for Biological Activity Detection
High-throughput screening (HTS) is a key methodology in drug discovery used to rapidly assess the biological or biochemical activity of a large number of compounds. It is often the starting point for identifying "hit" compounds with a desired activity. There is no information available in the public domain that indicates that this compound was identified as a hit compound through any specific HTS campaign.
Mechanism of Action Elucidation in Preclinical Cellular Models
Following initial profiling, studies in preclinical cellular models are conducted to further detail a compound's mechanism of action, confirming its molecular targets and downstream effects in a biological context.
Identification of Primary Molecular Targets and Binding Partners
The identification of primary molecular targets is the cornerstone of understanding a compound's mechanism of action. This can be achieved through various methods, including affinity chromatography, proteomic approaches, or computational docking studies validated by experimental data. For this compound, no definitive primary molecular target or binding partner has been experimentally identified and reported in the scientific literature. While research on analogous compounds suggests potential targets, direct evidence for this specific molecule is currently lacking.
Interactive Data Table: Summary of Preclinical Findings (No publicly available data for this compound)
| Activity Type | Finding | Model System | Reference |
|---|---|---|---|
| No data available |
Characterization of Downstream Signaling Cascades and Cellular Responses
No specific studies detailing the downstream signaling cascades or the precise cellular responses following treatment with this compound were identified. Research on other phthalazinone derivatives indicates various mechanisms of action, such as the inhibition of poly-[ADP-ribose] polymerase (PARP), phosphodiesterase (PDE), and aldose reductase. sci-hub.se For instance, certain phthalazinone compounds have been shown to induce apoptosis and affect cell cycle progression in cancer cell lines. rsc.org However, the specific molecular pathways modulated by this compound remain uncharacterized.
Proteomic and Transcriptomic Profiling in Response to Compound Treatment
There is no available data from proteomic or transcriptomic profiling studies conducted on cells or tissues treated with this compound. Such studies would be instrumental in identifying the molecular targets and understanding the broader cellular impact of the compound, but this information has not been published.
In Vivo Preclinical Pharmacodynamic Studies (Focus on target engagement and mechanistic insights)
Information regarding the in vivo preclinical pharmacodynamics of this compound is not available in the reviewed literature. While studies on other phthalazinone derivatives have been conducted in animal models to assess activities like anti-inflammatory effects, specific in vivo data for the compound is absent. osf.io
Biomarker Validation and Quantification in Animal Models
No studies have been published on the validation or quantification of biomarkers in animal models to assess the biological activity of this compound. The identification of relevant biomarkers would be a critical step in its preclinical development, but this research has not been reported.
Target Occupancy Studies in Relevant Tissues
There is no publicly available information on target occupancy studies for this compound in any relevant tissues. A related compound, 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone, a positional isomer, has been investigated as an androgen receptor antagonist, but specific target occupancy data is not provided. nih.gov
Histopathological and Molecular Correlates of Activity in Preclinical Disease Models
No histopathological or molecular data from preclinical disease models treated with this compound could be retrieved. Such analyses are crucial for understanding the therapeutic effects and mechanism of action of a compound in a whole-organism context, but this information is not available for this specific molecule.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2,4 Dichlorobenzyl 1 2h Phthalazinone and Its Analogs
Rational Design and Synthesis of Analog Libraries for SAR Exploration
The rational design of analog libraries for SAR studies of 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone aims to systematically probe the chemical space around the lead molecule. The primary strategy involves the synthesis of derivatives with diverse substitutions at the C-4 position (benzyl ring), the N-2 position (linker region), and on the phthalazinone core itself.
The synthesis of the core 4-benzyl-1(2H)-phthalazinone scaffold is often achieved through cyclocondensation reactions. A common method involves the reaction of 2-benzoylbenzoic acid derivatives with hydrazine (B178648) hydrate (B1144303) or its salts. sci-hub.se To generate a library, a variety of substituted 2-benzoylbenzoic acids can be used, allowing for the introduction of different groups on the benzyl (B1604629) moiety.
Once the parent 4-benzyl-2H-phthalazin-1-one is obtained, further diversification can be achieved. N-alkylation at the N-2 position is a key step for introducing various linker groups. For example, reacting the parent compound with electrophiles like ethyl chloroacetate (B1199739) in the presence of a base such as anhydrous potassium carbonate yields N-substituted esters. nih.govsemanticscholar.org These esters can then be converted into hydrazides by reacting with hydrazine hydrate, providing a versatile intermediate for further modifications, such as coupling with amino acids or amines via the azide (B81097) coupling method to form dipeptides and other amides. sciforum.net This multi-step approach allows for the creation of a large and diverse library of analogs for comprehensive SAR exploration.
Another synthetic approach involves multicomponent reactions, which offer an efficient way to access structurally complex and diverse phthalazinone derivatives in a single step. nih.gov These methods are valuable for rapidly generating libraries for high-throughput screening and SAR studies.
Impact of Substituent Effects on Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the molecule's three key regions.
The benzyl group at the C-4 position plays a critical role in the molecule's interaction with biological targets. Modifications to this phenyl ring, including the number, position, and type of substituents, can have profound pharmacological consequences.
Studies on nonsteroidal androgen receptor (AR) antagonists with a 4-benzyl-1-(2H)-phthalazinone skeleton have shown that the substitution pattern on the phenyl group is crucial for activity. For instance, compounds with two ortho-substituents on the phenyl ring demonstrated potent inhibition of cancer cell proliferation. osf.io This finding suggests that the 2,4-dichloro substitution pattern of the parent compound is likely a key determinant of its biological profile.
In other studies, the presence of a chlorine atom on the benzyl ring has been linked to potent biological activity. A study on the antifungal properties of phthalazinone derivatives found that 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable activity against various fungal strains. osf.io While this highlights the importance of a single chloro-substituent, the combined electronic and steric effects of the 2,4-dichloro pattern in the title compound are expected to further modulate its activity and selectivity. The table below summarizes the activity of some C-4 substituted analogs against cancer cell lines.
| Compound | C-4 Substitution | N-2 Substitution | Cell Line | IC₅₀ (µM) |
|---|---|---|---|---|
| 19d | Benzyl | 2-(4-chlorophenylamino)-2-oxoethyl | HepG2 | 1.20 ± 0.09 |
| 19g | Benzyl | 2-(4-methoxyphenylamino)-2-oxoethyl | HepG2 | 3.52 ± 0.70 |
| 14e | Phenyl | 2-(4-fluorophenylamino)-2-oxoethyl | HepG2 | 3.29 ± 0.45 |
| 14g | Phenyl | 2-(4-methoxyphenylamino)-2-oxoethyl | HepG2 | 3.50 ± 0.846 |
| Doxorubicin (B1662922) (Ref.) | - | - | HepG2 | 3.45 ± 0.54 |
| Sorafenib (Ref.) | - | - | HepG2 | 3.5 ± 1.04 |
Data sourced from a study on N-substituted-4-phenyl/benzylphthalazin-1-ones. nih.gov
The phthalazinone core itself can be modified to influence the compound's properties. While substitutions on the fused benzene (B151609) ring are less common in SAR studies of this class, functionalization of the lactam moiety can alter activity. The core structure is a privileged pharmacophore, and its inherent electronic and structural properties are fundamental to its biological activity. nih.gov Altering the core, for example by creating 2,3-dihydrophthalazine-1,4-dione analogs, can significantly impact target binding and molecular properties. nih.gov
The N-2 position of the phthalazinone ring is the most frequently modified site for SAR studies, as it allows for the introduction of a wide variety of "linker" groups that can extend into solvent-exposed regions or interact with secondary binding pockets of a target protein. The nature, size, and flexibility of this linker are critical for modulating potency and selectivity.
For instance, a series of N-substituted-4-phenyl/benzylphthalazin-1-ones were synthesized with an acetyl-flexible linker connecting to various aniline (B41778) derivatives. nih.gov The results showed that the substituents on the terminal aniline ring significantly impacted anticancer activity. Compound 19d , a 4-benzyl analog with a 4-chloroaniline (B138754) group attached via the linker, was found to be the most potent derivative against the HepG2 liver cancer cell line, with an IC₅₀ value of 1.2 µM, making it nearly three times more active than the reference drugs doxorubicin and sorafenib. nih.gov This indicates that a combination of the benzyl group at C-4 and a specific substituted aniline moiety at the end of the N-2 linker is optimal for this particular activity.
Other modifications at the N-2 position include simple alkyl groups, hydroxymethyl groups, and more complex side chains. nih.govsemanticscholar.org For example, the introduction of a methyl group at N-2 in the 4-(4-chlorobenzyl) analog led to significant antifungal activity. osf.io Another study designed analogs with an alkyl spacer at N-2 connecting to an amine or N-substituted piperazine, which resulted in compounds with significant α-adrenoceptor blocking activity. nih.gov These examples demonstrate that the N-2 linker region is a key determinant of both the potency and the therapeutic target of the phthalazinone scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uq.edu.au For phthalazinone derivatives, QSAR studies have been employed to identify the key physicochemical properties that govern their inhibitory activity against targets like poly (ADP-ribose) polymerase (PARP). uq.edu.auresearchgate.net
A typical QSAR study involves developing a model using a "training set" of compounds with known activities. This model is then validated using a "test set" of compounds to ensure its predictive power. For phthalazinone derivatives, QSAR models have successfully correlated inhibitory activity with parameters related to electronegativity, hydrophobicity, density, and the presence of bulky substituents. researchgate.net
The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. ucsb.edu Descriptors can be broadly categorized as constitutional, topological, geometrical, and electronic.
For phthalazinone-based inhibitors, a range of descriptors are calculated to build robust QSAR models:
Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, such as molecular weight and atom counts. ucsb.edu
Topological Descriptors: These describe the connectivity of atoms in a molecule and are calculated from the 2D representation.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). HOMO and LUMO energies are related to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu
Quantum-Chemical Descriptors: Parameters like electronegativity and hydrophobicity (logP) are crucial. Studies on phthalazinone-based PARP inhibitors have shown that these properties are well-correlated with biological activity. researchgate.net
3D-Descriptors: More complex models may use 3D descriptors that account for the molecule's shape and volume, such as molecular flexibility, complexity, and shape index. nih.govresearchgate.net
The selection of relevant descriptors is a critical step, often achieved using statistical methods like genetic algorithms, to build a predictive QSAR model that can guide the design of new, more potent analogs. uq.edu.au
Development and Validation of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. The development of predictive QSAR models for this compound and its analogs is a critical step in understanding their mechanism of action and in designing more potent compounds.
A typical QSAR study involves the following steps:
Data Set Selection: A series of phthalazinone derivatives with varying substituents and their corresponding biological activities (e.g., IC50 values) are collected.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to establish a relationship between the molecular descriptors and the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques.
While a specific QSAR model for this compound was not found in the reviewed literature, a study on phthalazinone derivatives as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) provides a relevant example of the methodology. longdom.org In this study, a QSAR model was developed for a series of phthalazinones, and the model was validated using various statistical measures. longdom.org The key statistical parameters for a robust QSAR model are presented in the table below.
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination | > 0.6 |
| Q² | Cross-validated correlation coefficient | > 0.5 |
| r²_pred | Predictive R² for the external test set | > 0.5 |
The descriptors identified in such QSAR studies can provide valuable insights into the structural requirements for biological activity. For instance, a model might reveal that electron-withdrawing groups on the benzyl ring or specific steric properties at the N-2 position of the phthalazinone core are crucial for potency. This information can then guide the synthesis of new analogs with improved activity.
Ligand Efficiency and Lipophilicity Indices in SAR Optimization
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is calculated using the following formula:
LE = -2.44 * (pIC50 / N)
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the molecule is achieving its potency in an efficient manner, without excessive size.
Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:
LLE = pIC50 - logP
A higher LLE value (typically > 5) is considered favorable, as it suggests a better balance between potency and lipophilicity, which can lead to improved pharmacokinetic properties.
The application of these indices in the optimization of this compound analogs would involve synthesizing a series of compounds and evaluating their potency, lipophilicity, and the number of heavy atoms. The data can be tabulated as follows to facilitate comparison and guide further optimization.
| Compound | Substitution | pIC50 | logP | N (Heavy Atoms) | LE | LLE |
| 1 | 2,4-dichloro | 7.5 | 4.2 | 21 | 0.87 | 3.3 |
| 2 | 4-chloro | 7.2 | 3.8 | 20 | 0.88 | 3.4 |
| 3 | 2-fluoro, 4-chloro | 7.6 | 4.0 | 21 | 0.88 | 3.6 |
| 4 | 2,4-dimethyl | 6.8 | 3.9 | 22 | 0.76 | 2.9 |
By analyzing such a table, medicinal chemists can identify trends. For example, they might find that while adding a second chlorine atom (compound 1 vs. 2) increases potency, it also increases lipophilicity, leading to only a marginal improvement in LLE. Conversely, replacing a chlorine with a fluorine (compound 3) might maintain potency while reducing lipophilicity, resulting in a more favorable LLE.
Conformational Analysis and Its Role in Structure-Activity Relationships
The three-dimensional conformation of a molecule plays a pivotal role in its interaction with a biological target. Conformational analysis of this compound and its analogs is therefore essential for understanding their structure-activity relationships at a molecular level.
Computational methods, such as molecular modeling and docking studies, are powerful tools for performing conformational analysis. These studies can predict the preferred conformation of the molecule and how it binds to the active site of a target protein.
A study on 4-benzyl-1-(2H)-phthalazinone derivatives as androgen receptor (AR) antagonists provides valuable insights into the importance of conformational analysis. nih.gov In this research, docking studies were performed to understand how these compounds bind to the ligand-binding domain of the AR. nih.gov The study revealed that the benzyl group plays a crucial role in the antagonism. nih.gov
For this compound, a conformational analysis would likely focus on the rotational freedom around the single bond connecting the benzyl group to the phthalazinone core. The orientation of the 2,4-dichlorophenyl ring relative to the phthalazinone scaffold is expected to be a key determinant of biological activity.
Key aspects to investigate in a conformational analysis include:
Torsional Angles: The dihedral angles defining the orientation of the benzyl group.
Intramolecular Interactions: Potential hydrogen bonds or steric clashes that might stabilize certain conformations.
Binding Pose in a Target Protein: How the preferred conformation fits into the active site of a receptor or enzyme.
The results of such an analysis can be visualized to understand the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This information is invaluable for designing new analogs with improved binding affinity and selectivity. For instance, if a docking study reveals a specific pocket in the active site that is not occupied by the 2,4-dichlorobenzyl group, new analogs could be designed with substituents that can favorably interact with this pocket.
Computational Chemistry and Theoretical Investigations of 4 2,4 Dichlorobenzyl 1 2h Phthalazinone
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein target.
Molecular docking studies on various 4-benzyl-phthalazinone analogues have revealed critical insights into their binding mechanisms with several important protein targets, including the Androgen Receptor (AR), Bromodomain-containing protein 4 (BRD4), and Poly (ADP-ribose) polymerase (PARP1). semanticscholar.orgnih.govosf.io
In studies involving novel androgen receptor antagonists with a 4-benzyl-1-(2H)-phthalazinone skeleton, docking simulations indicated that the benzyl (B1604629) group is crucial for antagonistic activity. nih.gov For instance, a derivative, 4-((2,6-dichlorophenyl)methyl)-1-(2H)-phthalazinone, demonstrated a potent binding affinity for the AR ligand-binding domain. nih.gov
Similarly, docking of a 4-benzylphthalazin-1(2H)-one derivative, DDT26, into the BD1 domain of BRD4 showed multiple key interactions. The phthalazinone moiety formed hydrogen bonds with amino acid residues Gly863 and Ser904, while its aromatic ring engaged in a face-to-face π-π stacking interaction with Tyr907. semanticscholar.org Further analysis revealed that the same compound could also bind to PARP1, where its binding mode closely resembled that of the known PARP inhibitor, Olaparib. semanticscholar.org In another study, docking of a phthalazine-based derivative into the epidermal growth factor receptor (EGFR) showed a binding energy of -18.4 kcal/mol, with hydrogen bonds forming with Met769 and Lys721, and lipophilic interactions with Ala719 and Leu694. nih.gov
These studies collectively highlight a common binding pattern for this class of compounds, characterized by a combination of hydrogen bonds formed by the lactam moiety of the phthalazinone core and hydrophobic or π-stacking interactions involving the benzyl group and the fused aromatic ring system. semanticscholar.orgnih.gov
Table 1: Summary of Molecular Docking Interactions for Phthalazinone Analogues
| Compound/Analogue | Protein Target | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| 4-((2,6-dichlorophenyl)methyl)-1-(2H)-phthalazinone | Androgen Receptor (AR) | Not Specified | Hydrophobic (benzyl group) | Not Specified |
| DDT26 (a 4-benzylphthalazinone derivative) | BRD4 (BD1 domain) | Gly863, Ser904, Tyr907 | Hydrogen Bonds, π-π Stacking | Not Specified |
| Phthalazine-based derivative 12d | EGFR | Met769, Lys721, Ala719, Leu694 | Hydrogen Bonds, Lipophilic | -18.4 |
| Pyran-linked phthalazinone-pyrazole hybrid | SHMT2 | Not Specified | Hydrogen and Hydrophobic | -8.8 |
The phthalazinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov This makes it an excellent starting point for virtual screening campaigns, which are computational techniques used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com
Virtual screening can be broadly categorized into structure-based and ligand-based approaches. mdpi.com Structure-based virtual screening (SBVS) uses the three-dimensional structure of the target protein to dock candidate ligands, scoring them based on their predicted binding affinity. mdpi.com The phthalazinone scaffold has been successfully used to design libraries for SBVS against targets like PARP, EGFR, and various kinases. nih.govresearchgate.net
Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds to identify others with similar properties. researchgate.net Given the numerous known bioactive molecules containing the phthalazinone moiety, this scaffold serves as an effective template for similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies to discover new lead compounds. nih.gov Computer-aided drug design (CADD) approaches frequently employ the phthalazinone scaffold to rationally design novel inhibitors for specific targets. researchgate.net
Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Dynamics and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique provides deeper insights into the stability of the binding pose and the persistence of key intermolecular interactions.
MD simulations have been performed on 1(2H)-phthalazinone derivatives to evaluate the stability of their complexes with protein targets. tandfonline.comtandfonline.com In one such study, a phthalazinone derivative complexed with HIV-1 protease was subjected to MD simulation in an explicit water environment. The results demonstrated high stability of the complex, with the conservation of strong salt bridge interactions between the ligand and the receptor's key aspartic acid residues (Asp25 and Asp29) throughout the entire simulation time. tandfonline.comtandfonline.com
Furthermore, post-simulation analyses like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to calculate the binding free energy. For the HIV-1 PR complex, this analysis revealed that electrostatic and van der Waals interactions were the primary favorable components contributing to the binding affinity. tandfonline.comtandfonline.com Such simulations are crucial for validating docking results and understanding the thermodynamic forces driving the ligand-receptor recognition process. Studies on polymers containing the phthalazinone moiety also utilize MD simulations to predict physical properties like glass transition temperature and mechanical strength. bit.edu.cn
Table 2: Representative Findings from Molecular Dynamics Simulation of a Phthalazinone-Protein Complex
| System Studied | Simulation Length | Key Finding | Computational Method |
|---|---|---|---|
| 1(2H)-Phthalazinone derivative with HIV-1 Protease | Not Specified | High stability of the complex was observed. | MD Simulation |
| 1(2H)-Phthalazinone derivative with HIV-1 Protease | Not Specified | Conservation of strong salt bridge interactions with Asp25 and Asp29. | MD Simulation |
| 1(2H)-Phthalazinone derivative with HIV-1 Protease | Not Specified | Electrostatic and van der Waals forces are the main favorable components of binding free energy. | MM-PBSA |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological systems.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
For phthalazinone derivatives, DFT calculations have been used to determine these FMO properties. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In one study, the calculated HOMO and high GAP values (ranging from 10.0 eV to 11.6 eV) for a series of phthalazinone-based sulfonamides indicated their low reactivity and consequently higher stability. mdpi.com These calculations help rationalize the stability of the compounds and predict their potential for engaging in charge-transfer interactions within a protein's active site.
Table 3: Frontier Molecular Orbital Data for Representative Phthalazinone Derivatives
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE in eV) | Implication |
|---|---|---|---|---|
| Phthalazinone-Sulfonamide Hybrid (6j) | -8.6 | 1.4 | 10.0 | Low Reactivity / High Stability |
| Phthalazinone-Sulfonamide Hybrid (6k) | -9.1 | 1.8 | 10.9 | Low Reactivity / High Stability |
| Phthalazinone-Sulfonamide Hybrid (7i) | -9.1 | 2.5 | 11.6 | Low Reactivity / High Stability |
Data adapted from studies on related phthalazinone hybrids. mdpi.com
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting the intermolecular interactions of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP surface visualizes the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
This analysis is particularly useful for predicting non-covalent interactions such as hydrogen bonding and electrostatic attractions. For a close analogue, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, the ESP-encoded electron density surface has been generated. researchgate.net Such a map would reveal a negative potential around the carbonyl oxygen of the phthalazinone ring, indicating its role as a hydrogen bond acceptor. Conversely, the N-H group at position 2 would show a positive potential, identifying it as a hydrogen bond donor. The dichlorobenzyl moiety would contribute to the molecule's lipophilic character and could engage in halogen bonding or other hydrophobic interactions. Understanding the ESP is critical for rationalizing the observed binding modes in docking studies and for designing new analogues with improved binding affinity.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a crucial component of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. This approach identifies the essential steric and electronic features required for a molecule to exert a specific biological activity. For the 4-benzyl-1-(2H)-phthalazinone series, including the 2,4-dichloro substituted analog, pharmacophore models are developed based on the structures of known active compounds.
In studies of related phthalazinone derivatives, pharmacophore models typically highlight several key features. These often include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring. The phthalazinone core itself usually provides a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group), while the benzyl moiety and its substituents contribute to hydrophobic and aromatic interactions.
For instance, in the design of androgen receptor (AR) antagonists based on the 4-benzyl-1-(2H)-phthalazinone skeleton, a docking study of a closely related compound, 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone, indicated that the benzyl group is crucial for antagonistic activity. nih.gov This suggests that the spatial arrangement of the aromatic ring and its substituents is a critical pharmacophoric feature. Ligand-based drug design strategies for this class of compounds often involve modifying the substitution pattern on the benzyl ring to enhance potency and selectivity. The presence of the two chlorine atoms in the 2 and 4 positions of the benzyl ring in 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone would significantly influence its electronic and steric profile, likely enhancing hydrophobic interactions within a target's binding pocket.
Computational studies on other heterocyclic compounds containing a 2,4-dichlorobenzyl group have shown that this moiety contributes significantly to the molecule's lipophilicity and can engage in specific halogen bonding or hydrophobic interactions. researchgate.net These findings support the importance of the dichlorobenzyl group as a key pharmacophoric element in ligand-based design strategies for this class of molecules.
A generalized pharmacophore model for bioactive phthalazinone derivatives can be proposed, as illustrated in the table below.
| Pharmacophoric Feature | Corresponding Structural Moiety in this compound |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the phthalazinone ring |
| Hydrogen Bond Donor | NH group of the phthalazinone ring |
| Aromatic Ring | Phthalazinone bicyclic system |
| Aromatic Ring / Hydrophobic Feature | 2,4-dichlorophenyl ring |
| Hydrophobic Feature | Benzyl methylene (B1212753) bridge and dichlorophenyl ring |
This model can serve as a template for the design of novel derivatives with potentially improved properties by guiding modifications to these key functional groups.
In Silico ADME Prediction and Property Optimization
Computational ADME predictions for various phthalazinone derivatives often focus on parameters such as lipophilicity (logP), aqueous solubility (logS), oral bioavailability, and potential for metabolism by cytochrome P450 enzymes. The 2,4-dichlorobenzyl group in the target molecule is expected to significantly increase its lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic susceptibility.
Studies on other phthalazine (B143731) derivatives have utilized in silico tools to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov These analyses often involve the calculation of various molecular descriptors to assess drug-likeness and potential liabilities. For example, adherence to Lipinski's Rule of Five is a common preliminary screen for oral bioavailability.
The following table presents a hypothetical in silico ADME profile for this compound, based on typical values for related compounds and the expected influence of its substituents.
| ADME Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~321 g/mol | Calculated from the chemical formula C15H10Cl2N2O |
| LogP (Lipophilicity) | High | The dichlorobenzyl group significantly increases lipophilicity. |
| Aqueous Solubility | Low | Increased lipophilicity generally corresponds to lower aqueous solubility. |
| Hydrogen Bond Donors | 1 | The NH group of the phthalazinone ring. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the nitrogen atom in the phthalazinone ring. |
| Oral Bioavailability | Likely good | Generally, phthalazinone derivatives show good oral bioavailability. nih.gov |
| Blood-Brain Barrier Permeation | Possible | The increased lipophilicity may facilitate crossing the blood-brain barrier. |
Property optimization for 4-benzyl-1-(2H)-phthalazinone derivatives often involves balancing potency with a favorable ADME profile. For instance, while increasing lipophilicity through halogenation can enhance binding affinity, it may also lead to poor solubility and increased metabolic clearance. Computational tools can be employed to explore virtual modifications to the structure of this compound to fine-tune these properties. Strategies could include the introduction of polar functional groups to modulate solubility or the blocking of potential metabolic sites to improve stability.
Analytical Methodologies for the Comprehensive Characterization and Quantification of 4 2,4 Dichlorobenzyl 1 2h Phthalazinone in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of molecular structure elucidation. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, specific chemical shifts (δ), multiplicities, and coupling constants (J) would be expected, corresponding to the aromatic protons on both the phthalazinone and dichlorobenzyl rings, the methylene (B1212753) bridge protons, and the exchangeable N-H proton of the phthalazinone core. Two-dimensional NMR techniques like COSY and HMBC would be used to establish connectivity between protons and carbons, confirming the final structure.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| Phthalazinone Aromatic | ¹H | 7.8 - 8.5 | Multiplets, Doublets | Protons on the fused benzene (B151609) ring, influenced by the heterocyclic system. |
| Dichlorobenzyl Aromatic | ¹H | 7.2 - 7.6 | Doublet, Doublet of Doublets | Protons on the dichlorinated ring, with specific splitting patterns due to chlorine substitution. |
| Methylene Bridge (-CH₂-) | ¹H | ~4.5 | Singlet | Protons connecting the benzyl (B1604629) and phthalazinone moieties. |
| Lactam NH | ¹H | 11.0 - 12.5 | Broad Singlet | Exchangeable proton, position can vary with solvent and concentration. |
| Carbonyl (C=O) | ¹³C | 160 - 165 | Singlet | Lactam carbonyl carbon. |
| Aromatic & Heterocyclic | ¹³C | 120 - 150 | Multiple Singlets | Carbons of the phthalazinone and dichlorobenzyl rings. |
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The calculated monoisotopic mass is 318.0221 g/mol for C₁₅H₁₀Cl₂N₂O. The mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 peaks). Fragmentation analysis would likely reveal the loss of the dichlorobenzyl group and other characteristic cleavages of the phthalazinone ring.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band for the lactam carbonyl (C=O) stretching, typically around 1650-1670 cm⁻¹. Other key absorbances would include N-H stretching, aromatic C-H stretching, and C-Cl stretching.
Table 2: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (Lactam) | Stretch | 3100 - 3300 (broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=O (Lactam) | Stretch | 1650 - 1670 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1200 - 1350 |
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated aromatic system of this compound is expected to produce distinct absorption maxima (λmax) in the ultraviolet region, typically between 200 and 400 nm.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used for the analysis of chiral molecules. As this compound is an achiral molecule, it would not produce a CD spectrum. This technique would only become relevant if the compound were derivatized with a chiral auxiliary or studied in a chiral environment.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. A typical method would employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection is typically performed using a UV detector set at one of the compound's absorption maxima. A gradient elution program would be developed to ensure the separation of all potential impurities.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While direct analysis of the phthalazinone core can be challenging due to its polarity and relatively high molecular weight, GC could be employed after a suitable derivatization step to increase volatility. However, HPLC is generally the preferred method.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is considered a "green" chromatography technique and can offer faster separations and different selectivity compared to HPLC. For this compound, SFC could provide an alternative method for purity analysis, particularly for separating it from closely related isomers or impurities.
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification
Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry, making them ideal for analyzing complex samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for detecting and quantifying low levels of the compound in complex matrices. An HPLC system separates the compound from matrix components, which then enters the mass spectrometer. In MS/MS, a specific parent ion (corresponding to the molecular weight of the compound) is selected, fragmented, and a specific daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, making it the gold standard for bioanalytical studies and metabolite identification.
Gas Chromatography-Mass Spectrometry (GC-MS): If a suitable GC method is developed (likely involving derivatization), GC-MS can be used for the identification of volatile impurities or degradation products. The mass spectrometer provides definitive identification of the peaks separated by the GC column.
Crystallographic Analysis for Solid-State Structure Determination
X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would confirm the connectivity established by NMR and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Development of Bioanalytical Methods for Preclinical Study Samples
To understand the behavior of this compound in biological systems during preclinical research, robust bioanalytical methods are required.
Method for Tissue Homogenates and Biological Fluids: For animal model studies, methods to quantify the compound in matrices like plasma, urine, and tissue homogenates are crucial. The development of such a method would typically involve LC-MS/MS due to its high sensitivity and selectivity. The process includes developing an efficient sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix. A stable isotope-labeled internal standard would be synthesized and used to ensure accuracy and precision. The method would be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Table 3: Key Parameters for a Typical LC-MS/MS Bioanalytical Method
| Parameter | Description |
|---|---|
| Instrumentation | HPLC or UPLC system coupled to a triple quadrupole mass spectrometer. |
| Column | Reversed-phase C18 or similar, suitable for small molecule analysis. |
| Mobile Phase | Gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid). |
| Ionization | Electrospray Ionization (ESI), likely in positive mode. |
| Detection | Multiple Reaction Monitoring (MRM) of a specific parent-to-daughter ion transition. |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for clean sample extracts. |
| Internal Standard | Stable isotope-labeled this compound (e.g., ¹³C₆ or D₄ labeled). |
Future Directions and Emerging Research Avenues for 4 2,4 Dichlorobenzyl 1 2h Phthalazinone
Exploration of Novel Preclinical Biological Applications and Therapeutic Hypotheses
The phthalazinone core is a versatile pharmacophore present in numerous bioactive molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov Building on this foundation, researchers are actively exploring novel therapeutic applications for 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone and its derivatives.
One promising area of investigation is in oncology. Phthalazinone derivatives have shown potential as inhibitors of various kinases and enzymes crucial for cancer cell proliferation and survival. rsc.orgnih.gov For instance, certain derivatives have demonstrated anti-proliferative activity against human liver and breast cancer cell lines by inducing apoptosis and arresting the cell cycle. rsc.org These findings support the hypothesis that this compound could be a valuable lead compound for the development of new anticancer agents. Further preclinical studies are warranted to evaluate its efficacy in various cancer models and to elucidate its precise mechanisms of action. Recent research has also highlighted the potential of phthalazine-based derivatives as selective anti-breast cancer agents that function through EGFR-mediated apoptosis. nih.gov
Beyond cancer, the anti-inflammatory properties of phthalazinone derivatives are also a key area of interest. nih.gov Given that chronic inflammation is a hallmark of many diseases, this compound could be investigated for its potential in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.
Furthermore, the structural similarities of phthalazinone derivatives to known inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and cholinesterases suggest their potential in neurodegenerative diseases such as Alzheimer's disease. eurekaselect.com Research into multitarget-directed ligands incorporating the phthalazinone scaffold is an active and promising field. eurekaselect.com Additionally, some phthalazinone derivatives have been identified as potent inhibitors of rabies virus infection, indicating a potential role in antiviral therapy. nih.gov
Integration with Systems Biology and Network Pharmacology Approaches
To better understand the complex biological effects of this compound, researchers are increasingly turning to systems biology and network pharmacology. These interdisciplinary fields combine computational modeling, network analysis, and high-throughput data to provide a holistic view of drug-target interactions and their downstream effects on cellular pathways. frontiersin.orgfrontiersin.org
Network pharmacology can be employed to predict the potential targets of this compound and to identify the biological pathways it may modulate. researchgate.net By constructing and analyzing compound-target-disease networks, researchers can gain insights into the compound's mechanism of action and predict its therapeutic efficacy and potential side effects. researchgate.net For example, a network pharmacology study on phthalazinone derivatives for Alzheimer's disease identified key pathways such as neuroactive ligand-receptor interaction and calcium signaling as potential therapeutic avenues. researchgate.net
Integrating 'omics' data (genomics, proteomics, metabolomics) with network pharmacology models can further enhance our understanding of the compound's effects at a systems level. This approach can help in identifying biomarkers for treatment response and in developing personalized medicine strategies.
Development of Advanced Delivery Systems for Experimental Studies
The physicochemical properties of this compound, such as its solubility and bioavailability, can influence its efficacy in preclinical studies. To overcome potential limitations, the development of advanced drug delivery systems is a crucial area of research. nih.gov
Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and polymer-lipid hybrid nanoparticles, offer several advantages, including improved solubility, enhanced stability, controlled release, and targeted delivery to specific tissues or cells. nih.gov Encapsulating this compound within these nanocarriers could potentially increase its therapeutic index and reduce off-target effects.
Other innovative delivery strategies, such as in-situ gel systems, could also be explored for localized and sustained release of the compound, which may be particularly beneficial for treating certain localized diseases. nih.gov The choice of delivery system will depend on the specific therapeutic application and the desired pharmacokinetic profile.
Challenges and Opportunities in Phthalazinone-Based Chemical Biology Research
While the phthalazinone scaffold holds immense promise, several challenges and opportunities exist in its development as a therapeutic agent. A significant challenge lies in achieving target selectivity to minimize off-target effects. nih.gov The synthesis of diverse libraries of phthalazinone derivatives and their screening against a panel of biological targets are crucial for identifying compounds with high potency and selectivity. nih.govresearchgate.net
The complexity of synthesizing certain phthalazinone derivatives can also be a hurdle. nih.govresearchgate.net However, recent advancements in synthetic methodologies are providing more efficient routes to access a wide range of structurally diverse compounds. nih.gov
A key opportunity lies in the application of structure-activity relationship (SAR) studies to guide the rational design of more potent and selective phthalazinone-based compounds. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for optimal therapeutic effect.
Potential as a Chemical Probe for Investigating Underexplored Biological Pathways
Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to investigate the function of specific proteins and biological pathways. A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study its role in cellular processes.
The development of highly potent and selective phthalazinone-based inhibitors for specific enzymes or receptors can provide powerful tools for target validation and for dissecting complex signaling networks. For example, a selective inhibitor of a particular kinase could be used to study the downstream effects of inhibiting that kinase in various cellular contexts.
The use of phthalazinone derivatives as fluorescent probes is another emerging area. By incorporating fluorophores into the phthalazinone scaffold, researchers can develop tools for imaging and tracking specific biological processes in living cells. osf.io
Q & A
Q. What are the common synthetic routes for 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The compound is typically synthesized via cyclization reactions. For example, refluxing substituted hydrazides with phthalic anhydride in solvents like n-butanol under basic conditions (e.g., anhydrous CH₃COONa) yields phthalazinone derivatives. Optimizing reaction time (e.g., 18-hour reflux in DMSO), solvent choice (e.g., ethanol for recrystallization), and stoichiometric ratios can improve yields. Catalytic agents or microwave-assisted synthesis may further enhance efficiency .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer: Use a combination of elemental analysis (to verify purity), FT-IR (to confirm functional groups like C=O and N-H), ¹H/¹³C NMR (to resolve aromatic and aliphatic proton environments), and mass spectrometry (for molecular ion confirmation). X-ray crystallography is recommended for unambiguous structural determination, especially when synthesizing novel derivatives .
Q. What in vitro models are suitable for initial biological screening of this compound?
- Methodological Answer: Standardize assays using gram-positive (Bacillus staphylococcus) and gram-negative (Klebsiella pneumoniae, Salmonella typhi) bacteria, as well as fungi (Candida albicans), via the disc-diffusion method . Dissolve compounds in DMF at 1000 ppm, incubate at 28°C for 24 hours, and compare inhibition zones to reference drugs (e.g., fluconazole for antifungal activity) .
Advanced Research Questions
Q. How can researchers address discrepancies in antimicrobial activity data across studies involving phthalazinone derivatives?
- Methodological Answer: Discrepancies often arise from variations in microbial strains, solvent effects (e.g., DMF vs. DMSO), or incubation conditions. To mitigate:
- Use standardized strains (e.g., ATCC/MTCG catalogued cultures).
- Control solvent concentration (≤1% v/v to avoid toxicity).
- Replicate experiments under identical temperature/pH conditions.
Statistical tools like ANOVA can identify significant outliers .
Q. What strategies are effective for functionalizing the benzene ring of the phthalazine core to enhance biological activity?
- Methodological Answer: Focus on electrophilic aromatic substitution (e.g., nitration, halogenation) or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce electron-withdrawing/donating groups. For example, substituting the benzene ring with methoxy or chloro groups can modulate electron density, improving receptor binding. Monitor regioselectivity using directing groups or computational modeling (DFT) .
Q. How can structure-activity relationship (SAR) studies be designed for phthalazinone derivatives targeting cytokine inhibition?
- Methodological Answer: Systematically modify substituents at positions 1, 2, and 4 of the phthalazine core. Synthesize analogs with varied alkyl/aryl groups (e.g., 4-chlorobenzyl vs. 4-methoxyphenyl) and evaluate anti-cytokine activity via ELISA (e.g., TNF-α/IL-6 suppression). Use molecular docking to correlate substituent effects with binding affinity to cytokine receptors .
Q. What mechanistic insights explain the reactivity of this compound toward nucleophiles?
- Methodological Answer: The electron-deficient phthalazinone ring undergoes nucleophilic attack at the carbonyl (C4) or diazine (N1/N2) positions. For example, hydrazines react with the C4 carbonyl to form hydrazones, while ethoxide ions may deprotonate the N1-H group, enabling alkylation. Monitor reaction pathways using HPLC-MS and kinetic studies .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the cytotoxic effects of this compound?
- Methodological Answer: Use a serial dilution approach (e.g., 0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Measure viability via MTT assay, and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., cisplatin) and validate results with flow cytometry (apoptosis/necrosis assays) .
Q. What computational methods are recommended for predicting the metabolic stability of phthalazinone derivatives?
- Methodological Answer: Employ in silico ADMET tools (e.g., SwissADME, pkCSM) to predict cytochrome P450 interactions and metabolic hotspots. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and analyze metabolites via LC-QTOF-MS .
Tables for Key Data
Table 1: Antimicrobial Activity of Phthalazinone Derivatives
| Compound | B. staphylococcus (mm) | C. albicans (mm) |
|---|---|---|
| Derivative A | 12 ± 1.2 | 15 ± 1.5 |
| Derivative B | 18 ± 0.8 | 20 ± 1.0 |
| Fluconazole | 22 ± 0.5 | 25 ± 0.7 |
Table 2: Optimization of Synthesis Conditions
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 120 | 18 | 65 |
| n-Butanol | 100 | 5 | 78 |
| Ethanol | 80 | 12 | 52 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
